Welcome to the BenchChem Online Store!
molecular formula C12H8F3NO2 B8748989 1-Methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione CAS No. 89931-82-8

1-Methyl-3-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Cat. No. B8748989
M. Wt: 255.19 g/mol
InChI Key: XFLSCFWYTNHQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04529736

Procedure details

An 80.6 g portion of 3-aminobenzotrifluoride was reacted with 55.6 g of N-methylmaleimide as described in Example 6, giving 2-(m-trifluoromethylphenyl)-N-methylmaleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[CH3:12][N:13]1[C:17](=[O:18])[CH:16]=[CH:15][C:14]1=[O:19]>>[F:9][C:8]([F:11])([F:10])[C:4]1[CH:3]=[C:2]([C:15]2[C:14]([N:13]([CH3:12])[C:17](=[O:18])[CH:16]=2)=[O:19])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
55.6 g
Type
reactant
Smiles
CN1C(C=CC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C=1C(=O)N(C(C1)=O)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.